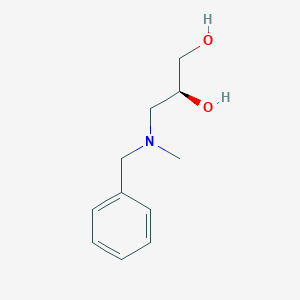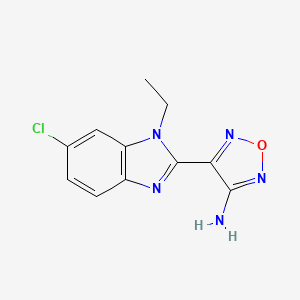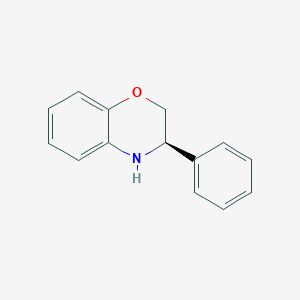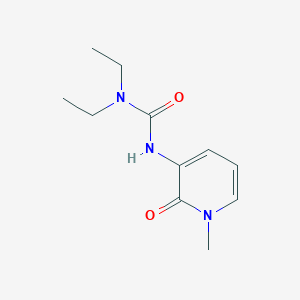
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide, also known as DFP-10917, is a small molecule compound that has attracted attention in the scientific community due to its potential applications in cancer treatment. It belongs to a class of compounds known as pyrrolidine dicarboxamides, which have been shown to have anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of many proteins, including several that are important for cancer cell survival and growth. By inhibiting Hsp90, 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide may cause the degradation of these proteins and ultimately lead to cancer cell death.
Biochemical and Physiological Effects:
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of several types of bacteria, including drug-resistant strains. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is its relatively simple synthesis method, which makes it accessible for research purposes. However, its potency and selectivity for cancer cells may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, which may make it difficult to interpret certain results.
Future Directions
There are several potential future directions for research involving 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide. One area of interest is the development of analogs of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide that may have improved potency and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide and its potential applications in the treatment of other diseases. Finally, studies investigating the potential combination of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide with other anti-cancer agents may be of interest.
Synthesis Methods
The synthesis of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been described in several scientific publications. One method involves the reaction of 2,3-difluoroaniline with furan-2-carbaldehyde, followed by the addition of pyrrolidine-2,5-dione and subsequent purification steps. Another method involves the reaction of 2,3-difluoroaniline with furan-2-carboxylic acid, followed by the addition of pyrrolidine-2,5-dione and purification steps.
Scientific Research Applications
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been the subject of several scientific studies investigating its potential as an anti-cancer agent. In vitro studies have shown that 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown promising results, with 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide reducing tumor growth and increasing survival rates.
properties
IUPAC Name |
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-5-1-6-13(15(12)19)21-17(24)22-8-2-7-14(22)16(23)20-10-11-4-3-9-25-11/h1,3-6,9,14H,2,7-8,10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSKEKSSCZFVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=C(C(=CC=C2)F)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)
![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)



![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)